molecular formula C8H14O3 B8305295 3-Hydroxy-3-methylhept-6-enoic acid

3-Hydroxy-3-methylhept-6-enoic acid

Cat. No.: B8305295
M. Wt: 158.19 g/mol
InChI Key: LLBORINDAUWPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-methylhept-6-enoic acid is an aliphatic carboxylic acid featuring a hydroxyl group and a methyl substituent at the third carbon, along with a double bond at the sixth position (C6). The compound’s molecular formula is C₈H₁₄O₃, with a calculated molecular weight of 158.19 g/mol (derived from stoichiometry). Its reactivity and physical properties are influenced by the interplay of its hydroxyl, methyl, and alkene groups.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-hydroxy-3-methylhept-6-enoic acid

InChI

InChI=1S/C8H14O3/c1-3-4-5-8(2,11)6-7(9)10/h3,11H,1,4-6H2,2H3,(H,9,10)

InChI Key

LLBORINDAUWPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)(CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 3-hydroxy-3-methylhept-6-enoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Structure Type CAS Number
This compound C₈H₁₄O₃ 158.19 3-hydroxy, 3-methyl, 6-ene Aliphatic, branched Not provided
4-Ethyl-3-hydroxyhept-6-enoic acid C₉H₁₆O₃ 172.22 3-hydroxy, 4-ethyl, 6-ene Aliphatic, branched 1138245-49-4
3-Hydroxybenzoic acid C₇H₆O₃ 140.85 3-hydroxy, aromatic ring Aromatic Not provided
3-Hydroxy-4-methoxycinnamic acid C₁₀H₁₀O₄ 194.18 3-hydroxy, 4-methoxy, propenoic acid Aromatic, unsaturated Not provided
Key Observations:
  • Branching and Substituent Position: Compared to 4-ethyl-3-hydroxyhept-6-enoic acid, the target compound has a methyl group at position 3 instead of an ethyl group at position 4. This difference reduces its molecular weight by ~14 g/mol and may enhance solubility in polar solvents due to reduced hydrophobicity.
  • Aromatic vs. Aliphatic Systems : 3-Hydroxybenzoic acid and 3-hydroxy-4-methoxycinnamic acid are aromatic derivatives with resonance-stabilized hydroxyl groups. These compounds exhibit higher acidity (pKa ~4.0 for aromatic hydroxy groups) compared to aliphatic analogs (pKa ~4.5–5.0) due to electron delocalization .

Physicochemical Properties

  • Acidity: The hydroxyl group in this compound is less acidic than in aromatic analogs (e.g., 3-hydroxybenzoic acid) due to the absence of resonance stabilization. The carboxylic acid group’s acidity (pKa ~2.5–3.0) is influenced by adjacent substituents: the electron-donating methyl group may slightly reduce acidity compared to unsubstituted hept-6-enoic acid.
  • Solubility: Aliphatic compounds like this compound are likely more soluble in organic solvents (e.g., ethanol, acetone) than aromatic analogs, which exhibit higher polarity due to conjugated systems .

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